molecular formula C12H13N5O2 B2584719 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 1797158-55-4

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

Cat. No. B2584719
CAS RN: 1797158-55-4
M. Wt: 259.269
InChI Key: RUKXXVFNJCAWLL-UHFFFAOYSA-N
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Description

The compound is related to Bortezomib , a therapeutic proteasome inhibitor used for the treatment of cancers. Bortezomib is a modified dipeptidyl boronic acid, indicated for the treatment of relapsed multiple myeloma and mantle cell lymphoma . It inhibits the mammalian 26S proteasome, which is important in regulating the intracellular concentration of specific proteins to maintain homeostasis within cells .

Scientific Research Applications

Synthesis of Metal Complexes

This compound can be used to synthesize divalent metal complexes. These complexes have been evaluated for their bactericidal and fungicidal properties .

Antimicrobial Activities

The compound has been associated with antimicrobial activities. It has been used in research studies to synthesize and characterize divalent metal complexes and evaluate them for bactericidal and fungicidal properties .

Antitubercular Agents

The compound has been used in the synthesis of hybrid compounds that have shown efficacy against the Mycobacterium tuberculosis H37Rv strain. These compounds have been screened in vitro for their efficacy via the MABA assay .

Antibacterial and Antifungal Properties

Some of the synthesized compounds have displayed significant antibacterial activity, while others have demonstrated significant antifungal activity .

Cytotoxicity Evaluation

The most potent compounds synthesized using this compound have been evaluated for their potential cytotoxicity to the Vero cell line via the MTT assay .

In Silico Studies

In silico studies have been conducted on these target molecules to better understand their action mechanisms. The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .

Mechanism of Action

The mechanism of action of Bortezomib, a related compound, involves the disruption of 26S proteasome function which disrupts normal cellular homeostasis, leading to a cytotoxic effect on various kinds of cancer cells .

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(11-6-13-2-3-14-11)16-9-5-15-17(7-9)10-1-4-19-8-10/h2-3,5-7,10H,1,4,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXXVFNJCAWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

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